molecular formula C25H27N5 B2523140 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1111295-61-4

4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2523140
CAS No.: 1111295-61-4
M. Wt: 397.526
InChI Key: YTBFMMKFHNKLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Medicinal Chemistry

Heterocyclic compounds, such as pyrazolo[1,5-a]pyrazine derivatives, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties, among others. Research has shown that modifications to the tricyclic ring system and the incorporation of various substituents can lead to compounds with significant biological activities, highlighting the versatility and potential of these molecules in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Material Development

Compounds containing pyrazine rings have been investigated for their applications in optoelectronic materials. These investigations encompass the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their importance in creating novel optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Advanced Drug Applications

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in drug discovery, showcasing a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. This demonstrates the scaffold's potential as a building block for developing drug-like candidates, with ample opportunity for medicinal chemists to further exploit this structure in creating new therapeutics (Cherukupalli et al., 2017).

Pyrazines in Food Science

In the food industry, pyrazines are notable for their contribution to nutty, roasted, and baked flavors. The Maillard reaction, a method of synthesizing pyrazines, is manipulated to enhance these desirable flavors during food processing. This demonstrates the non-pharmaceutical applications of pyrazine derivatives, showcasing their versatility beyond medicinal chemistry (Yu et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-8-9-22(16-20(19)2)23-17-24-25(26-10-11-30(24)27-23)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBFMMKFHNKLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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